molecular formula C5H6F3I B6248317 1-iodo-3-(trifluoromethyl)cyclobutane, Mixture of diastereomers CAS No. 2731009-55-3

1-iodo-3-(trifluoromethyl)cyclobutane, Mixture of diastereomers

Cat. No. B6248317
CAS RN: 2731009-55-3
M. Wt: 250
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Iodo-3-(trifluoromethyl)cyclobutane, also known as ITCB, is an organic compound that is a mixture of two diastereomers. It has a wide range of applications in organic synthesis, as well as in the field of medicinal chemistry. ITCB has been extensively studied due to its unique properties, such as its ability to form stable organometallic complexes and its ability to act as a catalyst in a variety of reactions. In

Scientific Research Applications

1-iodo-3-(trifluoromethyl)cyclobutane, Mixture of diastereomers has a wide range of applications in scientific research. It has been used as a catalyst in a variety of reactions, such as the Wittig reaction, the Grignard reaction, and the nucleophilic substitution of a halide. Additionally, 1-iodo-3-(trifluoromethyl)cyclobutane, Mixture of diastereomers has been used as a chiral ligand in asymmetric catalysis, as well as in the synthesis of enantiomerically pure compounds. It has also been used in the synthesis of novel pharmaceuticals, such as inhibitors of the HIV-1 reverse transcriptase enzyme.

Mechanism of Action

The mechanism of action of 1-iodo-3-(trifluoromethyl)cyclobutane, Mixture of diastereomers is not fully understood. However, it is believed that the trifluoromethyl group of the molecule is responsible for its catalytic activity. The trifluoromethyl group is believed to interact with the substrate, causing nucleophilic attack and the formation of a new bond. Additionally, the iodide group is believed to play a role in the catalytic activity of 1-iodo-3-(trifluoromethyl)cyclobutane, Mixture of diastereomers, as it is known to be electron-withdrawing and can facilitate the formation of a new bond.
Biochemical and Physiological Effects
The biochemical and physiological effects of 1-iodo-3-(trifluoromethyl)cyclobutane, Mixture of diastereomers have not been extensively studied. However, it has been shown to be non-toxic in animal studies. Additionally, it has been shown to be non-mutagenic in bacterial tests. It is also believed that 1-iodo-3-(trifluoromethyl)cyclobutane, Mixture of diastereomers does not have any significant effects on the central nervous system or the cardiovascular system.

Advantages and Limitations for Lab Experiments

1-iodo-3-(trifluoromethyl)cyclobutane, Mixture of diastereomers has several advantages for use in laboratory experiments. It is highly soluble in organic solvents, and its catalytic activity is highly efficient. Additionally, the reaction conditions for the synthesis of 1-iodo-3-(trifluoromethyl)cyclobutane, Mixture of diastereomers are relatively mild, making it easy to use in a variety of experiments. The main limitation of 1-iodo-3-(trifluoromethyl)cyclobutane, Mixture of diastereomers is its cost, as it is relatively expensive compared to other organic compounds.

Future Directions

There are several potential future directions for the use of 1-iodo-3-(trifluoromethyl)cyclobutane, Mixture of diastereomers. It has potential applications in the synthesis of novel pharmaceuticals, and it could be used as a catalyst in a variety of reactions. Additionally, it could be used in asymmetric catalysis, and it could be used as a chiral ligand in the synthesis of enantiomerically pure compounds. Additionally, further research could be done to better understand the mechanism of action of 1-iodo-3-(trifluoromethyl)cyclobutane, Mixture of diastereomers and to determine its potential toxicity in humans.

Synthesis Methods

1-iodo-3-(trifluoromethyl)cyclobutane, Mixture of diastereomers can be synthesized using a variety of methods, including the nucleophilic substitution of a halide, the Wittig reaction, and the Grignard reaction. The most common method of synthesis is the Wittig reaction, which involves the reaction of an aldehyde or ketone with a phosphonium ylide to form an alkene. This reaction is typically performed in a polar aprotic solvent, such as dimethyl sulfoxide. The reaction is typically performed at room temperature, and the product can be purified using a variety of techniques, such as column chromatography.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 1-iodo-3-(trifluoromethyl)cyclobutane involves the introduction of an iodine atom and a trifluoromethyl group onto a cyclobutane ring. This can be achieved through a substitution reaction using a suitable starting material.", "Starting Materials": [ "Cyclobutene", "Iodine", "Trifluoromethyl iodide", "Sodium hydroxide", "Acetone", "Diethyl ether" ], "Reaction": [ "Step 1: Cyclobutene is treated with iodine in the presence of sodium hydroxide in acetone to form 1-iodocyclobutane.", "Step 2: 1-iodocyclobutane is then reacted with trifluoromethyl iodide in the presence of a suitable base, such as sodium hydroxide, in diethyl ether to form 1-iodo-3-(trifluoromethyl)cyclobutane as a mixture of diastereomers." ] }

CAS RN

2731009-55-3

Product Name

1-iodo-3-(trifluoromethyl)cyclobutane, Mixture of diastereomers

Molecular Formula

C5H6F3I

Molecular Weight

250

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.